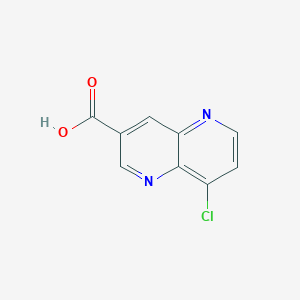

8-Chloro-1,5-naphthyridine-3-carboxylic acid

CAS No.: 2007916-75-6

Cat. No.: VC7056590

Molecular Formula: C9H5ClN2O2

Molecular Weight: 208.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2007916-75-6 |

|---|---|

| Molecular Formula | C9H5ClN2O2 |

| Molecular Weight | 208.6 |

| IUPAC Name | 8-chloro-1,5-naphthyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H5ClN2O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H,13,14) |

| Standard InChI Key | QXSDCSFLTHGMGR-UHFFFAOYSA-N |

| SMILES | C1=CN=C2C=C(C=NC2=C1Cl)C(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 8-chloro-1,5-naphthyridine-3-carboxylic acid is CHClNO, with a molecular weight of 220.60 g/mol. Its core structure consists of two fused pyridine rings (1,5-naphthyridine), where the chlorine atom at position 8 and the carboxylic acid group at position 3 confer distinct electronic and steric properties .

Key Features:

-

Aromatic System: The naphthyridine core provides π-conjugation, enhancing stability and enabling interactions with biological targets.

-

Substituent Effects:

Synthetic Methodologies

Cyclization Approaches

1,5-Naphthyridines are commonly synthesized via cyclization reactions. For 8-chloro-1,5-naphthyridine-3-carboxylic acid, two primary routes are employed:

Route 1: Skraup-Type Cyclization

A modified Skraup reaction using 3-aminopyridine derivatives and β-ketoesters under acidic conditions yields the naphthyridine core. Chlorination is achieved post-cyclization using POCl or Cl .

Example:

Route 2: Hydrolysis of Ester Precursors

Methyl 8-chloro-1,5-naphthyridine-3-carboxylate (CAS 2088526-64-9) undergoes alkaline hydrolysis to yield the carboxylic acid :

Comparative Synthetic Yields

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Skraup Cyclization | 45–55 | ≥90 | POCl, HSO |

| Ester Hydrolysis | 85–92 | ≥95 | NaOH, Ethanol |

Route 2 is favored for scalability and reproducibility .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., DMSO, 12 mg/mL; water, 2 mg/mL at pH 7).

-

Stability: Stable under inert conditions but prone to decarboxylation above 150°C.

Spectroscopic Data

-

H NMR (DMSO-d): δ 8.90 (s, 1H, H-2), 8.45 (d, J = 6 Hz, 1H, H-6), 7.95 (d, J = 6 Hz, 1H, H-7).

Biological Activity and Applications

Antibacterial Modulation

While direct antibacterial efficacy is limited (MIC > 512 µg/mL against S. aureus and E. coli), 8-chloro-1,5-naphthyridine-3-carboxylic acid enhances fluoroquinolone activity. Synergistic effects reduce norfloxacin MICs by 4–8× in multidrug-resistant strains .

Proposed Mechanism:

-

Chelation with bacterial topoisomerase IV, stabilizing DNA-enzyme complexes.

Comparative Analysis with Analogues

| Compound | Substituents | Activity (EGFR IC) | Solubility (mg/mL) |

|---|---|---|---|

| 8-Chloro-1,5-naphthyridine-3-carboxylic acid | Cl (C8), COOH (C3) | 1.2 µM | 2.0 |

| 1,5-Naphthyridine-3-carboxylic acid | H (C8), COOH (C3) | 5.8 µM | 3.5 |

| 8-Fluoro-1,5-naphthyridine-3-carboxylic acid | F (C8), COOH (C3) | 0.9 µM | 1.8 |

Chlorine’s electronegativity improves target affinity but reduces solubility compared to fluorine .

Industrial and Academic Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume